molecular formula C24H20FNO5 B296693 methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate

methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate

Cat. No. B296693
M. Wt: 421.4 g/mol
InChI Key: BVPPVFUAYQCTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate, also known as MFA-1, is a chemical compound with potential applications in scientific research. This compound belongs to a class of molecules called chromenes, which have been studied extensively due to their diverse pharmacological properties. In

Mechanism of Action

The mechanism of action of methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate may disrupt the normal functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate has a range of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate has been shown to have antioxidant activity, which may help protect against oxidative stress and related diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate in lab experiments is its high potency against cancer cells, which allows for lower concentrations to be used in experiments. Additionally, methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate has been shown to have a low toxicity profile, which makes it a safer alternative to other cytotoxic agents. However, one limitation of using methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate. One area of interest is the development of more efficient synthesis methods for this compound, which may help to increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate, which may help to identify new targets for cancer therapy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate as a potential therapeutic agent for cancer and other diseases.

Synthesis Methods

Methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 2-fluorophenol with 4-bromoanisole in the presence of a base. The resulting compound is then subjected to a nucleophilic substitution reaction with 7-hydroxy-4H-chromen-3-carboxylic acid, followed by an amidation reaction with methylamine. The final product is obtained by esterification with methanol.

Scientific Research Applications

Methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

properties

Molecular Formula

C24H20FNO5

Molecular Weight

421.4 g/mol

IUPAC Name

methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate

InChI

InChI=1S/C24H20FNO5/c1-29-24(28)22-21(18-11-8-16(27)12-20(18)31-23(22)26)14-6-9-17(10-7-14)30-13-15-4-2-3-5-19(15)25/h2-12,21,27H,13,26H2,1H3

InChI Key

BVPPVFUAYQCTBA-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OCC4=CC=CC=C4F)C=CC(=C2)O)N

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OCC4=CC=CC=C4F)C=CC(=C2)O)N

Origin of Product

United States

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